N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)biphenyl-2-carboxamide
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Overview
Description
N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE is a complex organic compound that features a unique structure combining an oxadiazole ring, a biphenyl moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Methylphenyl Group:
Formation of the Biphenyl Carboxamide: The final step involves coupling the oxadiazole derivative with a biphenyl carboxylic acid derivative under amide-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group, leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the biphenyl moiety can interact with the active sites of enzymes, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE: can be compared with other oxadiazole derivatives and biphenyl carboxamides.
3-Methylbiphenyl: A simpler biphenyl derivative without the oxadiazole and carboxamide groups.
4-Methoxyphenylacetone: A compound with a similar aromatic structure but different functional groups.
Uniqueness
The uniqueness of N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-[1,1’-BIPHENYL]-2-CARBOXAMIDE lies in its combination of an oxadiazole ring, a biphenyl moiety, and a carboxamide group, which together confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C26H25N3O2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C26H25N3O2/c1-18(2)29(17-24-27-25(28-31-24)21-13-9-10-19(3)16-21)26(30)23-15-8-7-14-22(23)20-11-5-4-6-12-20/h4-16,18H,17H2,1-3H3 |
InChI Key |
WCOJEQPREBISJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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